molecular formula C6H11ClF3N B1581288 (2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS No. 357-83-5

(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Cat. No. B1581288
CAS RN: 357-83-5
M. Wt: 189.6 g/mol
InChI Key: BDZHKUAKSMWSAJ-UHFFFAOYSA-N
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Patent
US04876352

Procedure details

Chlorotrifluoroethylene (454 g; 3.91 mole) is bubbled into diethylamine (350 g; 4.8 mole) over about 6 hours while the temperature is maintained at 30°-45° C. by use of an ice bath. The mixture is stirred overnight at room temperature and then distilled in vacuo to give 415 g (2.2M) of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine.
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:6])=[C:3]([F:5])[F:4].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>>[Cl:1][CH:2]([F:6])[C:3]([N:9]([CH2:10][CH3:11])[CH2:7][CH3:8])([F:5])[F:4]

Inputs

Step One
Name
Quantity
454 g
Type
reactant
Smiles
ClC(=C(F)F)F
Name
Quantity
350 g
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 30°-45° C. by use of an ice bath
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C(F)(F)N(CC)CC)F
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 415 g
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.